molecular formula C8H13N3O B2903650 N,N-diethyl-1H-pyrazole-3-carboxamide CAS No. 215610-27-8

N,N-diethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2903650
CAS No.: 215610-27-8
M. Wt: 167.212
InChI Key: UIOHTQSUZMXGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1H-pyrazole-3-carboxamide: is a chemical compound characterized by a pyrazole ring substituted with a carboxamide group at the 3-position and diethyl groups at the nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-diethyl-1H-pyrazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its derivatives are explored for their potential as catalysts and ligands in various chemical reactions .

Biology and Medicine: The compound and its derivatives exhibit significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. They are investigated for their potential use in developing new therapeutic agents .

Industry: In the agricultural sector, pyrazole derivatives are used as active ingredients in pesticides and herbicides. They help in controlling pests and weeds, thereby enhancing crop yield .

Mechanism of Action

The mechanism of action of N,N-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-6-9-10-7/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOHTQSUZMXGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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